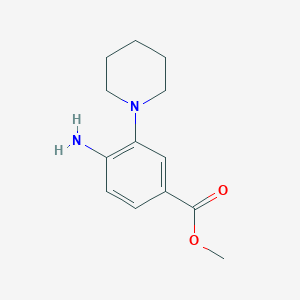

Methyl 4-amino-3-(piperidin-1-yl)benzoate

Description

BenchChem offers high-quality Methyl 4-amino-3-(piperidin-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-3-(piperidin-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-3-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-11(14)12(9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMBWTUCCQKRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-amino-3-(piperidin-1-yl)benzoate (CAS No. 1272756-52-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-amino-3-(piperidin-1-yl)benzoate, a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data for this specific compound, this guide synthesizes information from structurally related molecules to provide insights into its synthesis, properties, and potential applications. All information derived from analogous compounds is explicitly noted.

Chemical Identity and Properties

Methyl 4-amino-3-(piperidin-1-yl)benzoate is a multifaceted organic molecule featuring a benzoate ester, a primary aromatic amine, and a tertiary amine incorporated into a piperidine ring. This unique combination of functional groups suggests its utility as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of Methyl 4-amino-3-(piperidin-1-yl)benzoate

| Property | Value | Source/Method |

| CAS Number | 1272756-52-1 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |

| Molecular Weight | 234.30 g/mol | Calculated |

| Appearance | Off-white to yellow solid (Predicted) | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane (Predicted) | Inferred from similar compounds |

Synthesis and Reaction Pathways

A likely precursor for the synthesis is a methyl benzoate derivative with a leaving group at the 3-position and an amino group at the 4-position, which may require a protecting group strategy. For instance, starting from methyl 4-amino-3-nitrobenzoate, the nitro group can be reduced to an amino group, followed by a reaction that introduces the piperidine moiety. However, a more direct and plausible route is the Buchwald-Hartwig amination.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is widely used for the synthesis of substituted anilines.

Figure 1: Proposed synthesis of Methyl 4-amino-3-(piperidin-1-yl)benzoate via Buchwald-Hartwig amination.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-amino-3-bromobenzoate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a phosphine ligand like BINAP (0.02-0.10 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Add a non-polar aprotic solvent such as toluene, followed by piperidine (1.1-1.5 eq) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.2-2.0 eq).

-

Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in Methyl 4-amino-3-(piperidin-1-yl)benzoate are of significant interest in medicinal chemistry. The 4-aminobenzoic acid scaffold is a key component in a variety of biologically active compounds. The piperidine moiety is a common feature in many pharmaceuticals, often used to improve solubility, metabolic stability, and to modulate receptor binding.

Scaffold for Kinase Inhibitors

Substituted aminobenzoic acids are prevalent in the design of kinase inhibitors, which are a major class of anti-cancer drugs. The amino and carboxylate groups can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The piperidine group can be further functionalized to target specific regions of the kinase, potentially leading to increased potency and selectivity. For example, derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as EGFR inhibitors.[2]

Figure 2: Potential derivatization of the core scaffold for various biological targets.

Intermediate for Organic Light-Emitting Diodes (OLEDs)

Aromatic compounds containing both electron-donating (amino, piperidine) and electron-withdrawing (ester) groups can exhibit interesting photophysical properties. Such "push-pull" systems are often investigated for their potential use in organic electronics, including OLEDs. While not directly studied, the electronic nature of this molecule suggests it could serve as a building block for novel organic electronic materials.

Analytical Characterization (Predicted)

Comprehensive analytical data for Methyl 4-amino-3-(piperidin-1-yl)benzoate is not available in the public domain. However, based on its structure, the following spectral characteristics can be predicted:

-

¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons, the methyl ester protons (a singlet around 3.8 ppm), and the protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen of the piperidine ring would appear as a multiplet shifted downfield.

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbons of the piperidine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (234.30 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-N stretching vibrations.

Safety and Handling

Specific safety and handling information for Methyl 4-amino-3-(piperidin-1-yl)benzoate is not available. Therefore, it should be handled with the standard precautions for a novel research chemical. Based on structurally similar compounds, the following general safety measures are recommended:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Methyl 4-amino-3-(piperidin-1-yl)benzoate (CAS No. 1272756-52-1) is a chemical compound with significant potential as a building block in drug discovery and materials science. While detailed experimental data for this specific molecule is scarce, its structural features suggest promising avenues for research, particularly in the development of kinase inhibitors and novel organic materials. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

-

Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. [Link]

Sources

Mass spectrometry analysis of Methyl 4-amino-3-(piperidin-1-yl)benzoate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-amino-3-(piperidin-1-yl)benzoate

Introduction: Contextualizing the Analyte

Methyl 4-amino-3-(piperidin-1-yl)benzoate is a substituted aromatic amine containing a piperidine moiety and a methyl ester group. Molecules with such scaffolds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates or exhibiting biological activity themselves.[1][2] The piperidine ring is a common structural motif in pharmaceuticals, and the aminobenzoate core is prevalent in various bioactive compounds.[3][4]

Accurate structural confirmation and purity assessment are paramount in the development of novel chemical entities. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique, providing not only precise mass-to-charge ratio (m/z) measurements for molecular formula confirmation but also detailed structural insights through fragmentation analysis.[5] This guide serves as a comprehensive resource for researchers and scientists, detailing the theoretical and practical considerations for the robust mass spectrometric analysis of Methyl 4-amino-3-(piperidin-1-yl)benzoate. We will explore the rationale behind methodological choices, predict fragmentation behavior, and provide actionable protocols for its characterization.

Analyte Profile: Physicochemical & Structural Properties

A thorough understanding of the molecule's structure is the foundation for developing a successful MS method and interpreting the resulting spectra.

Structure:

Figure 1. Chemical Structure of the target analyte.

The key structural features that will dictate its mass spectrometric behavior are:

-

A basic piperidine nitrogen: A primary site for protonation in positive-ion mode.

-

A basic aromatic amino group: A secondary, less basic site for protonation.

-

A methyl ester group: Susceptible to characteristic cleavages.[6]

-

A substituted benzene ring: A stable core that influences charge distribution.

These features inform the selection of ionization techniques and allow for the prediction of fragmentation pathways.

Table 1: Physicochemical Properties of Methyl 4-amino-3-(piperidin-1-yl)benzoate

| Property | Value | Source / Calculation |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ | - |

| Monoisotopic Mass | 234.1368 Da | Calculated |

| [M+H]⁺ (Protonated Ion) | 235.1441 Da | Calculated |

| Key Functional Groups | Tertiary Amine, Primary Amine, Methyl Ester, Aromatic Ring | Structural Analysis |

Strategic MS Method Development: The Rationale

The selection of appropriate instrumentation and parameters is critical for acquiring high-quality, informative data. Our choices are guided by the analyte's chemical nature.

Ionization Source Selection: ESI vs. APCI

The goal of ionization is to efficiently convert the neutral analyte into a gas-phase ion with minimal degradation.

-

Electrospray Ionization (ESI): ESI is the premier choice for polar, thermally labile, and non-volatile molecules, particularly those with basic or acidic functional groups.[7][8] Given that Methyl 4-amino-3-(piperidin-1-yl)benzoate possesses two basic nitrogen atoms, it is expected to ionize with exceptional efficiency in positive-ion ESI mode by accepting a proton to form the [M+H]⁺ ion. ESI is a "soft" ionization technique that typically imparts low internal energy to the ion, often preserving the molecular ion with minimal in-source fragmentation.[9]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that can withstand thermal vaporization.[10][11] While APCI could potentially ionize this molecule, the high polarity and presence of readily protonated sites make ESI the more logical and efficient choice, promising higher sensitivity.[7][12]

Mass Analyzer Selection: Q-TOF vs. Orbitrap

For unambiguous formula determination and structural elucidation, high-resolution mass analyzers are essential.

-

Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments offer high resolution (typically 20,000-60,000 FWHM), excellent mass accuracy, fast acquisition rates, and good isotopic fidelity.[14] Their speed makes them particularly well-suited for coupling with fast liquid chromatography (LC) separations.

-

Orbitrap: Orbitrap mass analyzers provide market-leading ultra-high resolution (often >100,000 FWHM) and exceptional mass accuracy.[15] This superior resolution can be advantageous for separating the analyte signal from complex matrix interferences or resolving fine isotopic structures.[16] While traditionally slower, modern Orbitrap instruments have significantly improved scan speeds.[17]

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating the protonated molecular ion ([M+H]⁺, m/z 235.1441) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule.[5][19]

The protonation is most likely to occur on the more basic aliphatic nitrogen of the piperidine ring. Fragmentation will be initiated from this charge site.

Key Predicted Fragmentations:

-

Alpha-Cleavage of the Piperidine Ring: A dominant pathway for cyclic amines, involving the cleavage of a C-C bond adjacent to the charged nitrogen.[20] This can result in the loss of ethylene (C₂H₄), leading to a stable iminium ion.

-

Loss of a Piperidine Fragment: Cleavage of the C-N bond connecting the piperidine ring to the aromatic ring can lead to the formation of a piperidinium ion or a charged aromatic fragment.

-

Cleavage of the Methyl Ester: The ester group can undergo fragmentation through the neutral loss of methanol (CH₃OH, 32 Da) or the loss of the methoxy radical (•OCH₃, 31 Da).[6][21]

-

Combined Losses: Sequential fragmentation events, such as the loss of the piperidine ring followed by cleavage of the ester, are also possible.

Table 2: Predicted Major Ions for Methyl 4-amino-3-(piperidin-1-yl)benzoate

| Ion | Proposed Formula | Calculated m/z | Description of Loss |

|---|---|---|---|

| [M+H]⁺ | [C₁₃H₁₉N₂O₂]⁺ | 235.1441 | Precursor Ion |

| [M+H - CH₃OH]⁺ | [C₁₂H₁₅N₂O]⁺ | 203.1179 | Neutral loss of methanol from the ester group |

| [M+H - C₅H₁₀N]⁺ | [C₈H₉O₂]⁺ | 151.0603 | Loss of the piperidine moiety |

| [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | 84.0808 | Piperidinium iminium ion fragment |

Diagram 1. Predicted major fragmentation pathways for protonated Methyl 4-amino-3-(piperidin-1-yl)benzoate.

Experimental Protocols & Workflow

This section provides a self-validating protocol for the analysis. The use of a quality control (QC) sample and a system suitability standard is essential for ensuring data integrity.

Sample Preparation Protocol

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Methyl 4-amino-3-(piperidin-1-yl)benzoate standard and dissolve it in 1 mL of methanol or acetonitrile.

-

Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Sample for Injection: Further dilute the working solution to a final concentration of ~10-100 ng/mL, depending on instrument sensitivity.

-

Filtration: Filter the final sample solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-HRMS Method Parameters

Coupling liquid chromatography (LC) to the mass spectrometer allows for the separation of the analyte from impurities before detection.

Table 3: Example LC-MS/MS Method Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for +ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase LC. |

| Gradient | 5% B to 95% B over 5 min | General-purpose gradient to elute the compound. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 2 µL | Standard volume to avoid column overloading. |

| Ionization Mode | Positive ESI | As justified in Section 3.1. |

| Capillary Voltage | 3.5 kV | Typical setting for stable spray. |

| Gas Temp. | 325 °C | To assist desolvation. |

| MS1 Scan Range | m/z 50 - 500 | Covers the precursor and expected fragment masses. |

| MS/MS Acquisition | Data-Dependent (DDA) | Trigger MS/MS scans on the most intense ions. |

| Precursor Ion | m/z 235.1441 | Isolate the protonated molecular ion. |

| Collision Energy | Stepped (e.g., 15, 25, 40 eV) | Acquires fragments from both low and high energy CID. |

Data Acquisition & Processing Workflow

The overall process from sample to result follows a logical sequence.

Diagram 2. Comprehensive workflow for the mass spectrometric analysis of the target analyte.

Conclusion

The mass spectrometric analysis of Methyl 4-amino-3-(piperidin-1-yl)benzoate is straightforward when a systematic, science-driven approach is employed. The selection of positive-ion ESI is dictated by the molecule's basicity, ensuring sensitive detection of the protonated molecular ion [M+H]⁺ at m/z 235.1441. The use of high-resolution mass spectrometry, via either a Q-TOF or Orbitrap platform, is critical for confirming the elemental composition with high confidence. The predictable fragmentation patterns, primarily involving cleavages around the piperidine ring and the methyl ester group, provide a robust method for structural confirmation. The protocols and workflows outlined in this guide offer a validated framework for researchers to achieve accurate and reliable characterization of this and structurally related compounds, supporting advancements in pharmaceutical and chemical research.

References

- Fragmentation and Interpretation of Spectra. (n.d.). From a course by Dr. James Little, University of Toledo.

-

Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. Retrieved from [Link]

-

Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Šala, M., & Dolenc, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 595. Retrieved from [Link]

-

Methyl 4-(piperidin-3-yl)benzoate hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Various Authors. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. Retrieved from [Link]

-

Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

What are the common fragments in mass spectrometry for esters? (n.d.). TutorChase. Retrieved from [Link]

-

Why do we prefer TOFs over Orbitraps for flow injection analysis? (2021, June 26). Metabolomics Blog. Retrieved from [Link]

-

TOF vs. Orbitrap for Intact Protein Structural Insights. (n.d.). LabRulez LCMS. Retrieved from [Link]

-

Video: Electrospray Ionization (ESI) Mass Spectrometry. (n.d.). JoVE. Retrieved from [Link]

-

Kruve, A., & Kaupmees, K. (2017). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Journal of The American Society for Mass Spectrometry, 28(1), 119–127. Retrieved from [Link]

-

Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. (n.d.). MetwareBio. Retrieved from [Link]

Sources

- 1. Methyl 4-(piperidin-3-yl)benzoate hydrochloride [myskinrecipes.com]

- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 8. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 11. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. lcms.labrulez.com [lcms.labrulez.com]

- 17. reddit.com [reddit.com]

- 18. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. tutorchase.com [tutorchase.com]

An In-Depth Technical Guide to Methyl 4-amino-3-(piperidin-1-yl)benzoate and Its Isomers: Navigating Synthesis and Application

A Note to the Researcher: Initial searches for comprehensive technical data, including the specific InChIKey, for Methyl 4-amino-3-(piperidin-1-yl)benzoate did not yield a definitive entry in major chemical databases. This suggests the compound may be a novel entity or not widely reported in scientific literature. However, a constitutional isomer, methyl 3-amino-4-(piperidin-1-yl)benzoate , has been identified with the CAS Number 696616-81-6[1]. This guide will, therefore, focus on the known properties and potential scientific avenues for this verified isomer, while also providing a theoretical framework for the originally requested compound. For researchers and drug development professionals, understanding the subtle yet significant differences between such isomers is critical for molecular design and synthesis.

Introduction: The Significance of Substituted Aminobenzoates

Substituted aminobenzoate scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of amino and other functional groups on the benzoic acid ester framework allows for the fine-tuning of physiochemical properties and biological activity. These compounds are key intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics and anti-inflammatory drugs. The introduction of a piperidinyl moiety can further enhance drug-like properties, such as solubility and cell permeability, and provide a vector for interacting with specific biological targets.

Physicochemical Properties and Identifiers

A precise understanding of a compound's properties is fundamental to its application. While detailed experimental data for methyl 3-amino-4-(piperidin-1-yl)benzoate is not extensively available in public repositories, we can infer its general characteristics and provide its known identifiers.

| Property | Value | Source |

| Chemical Name | methyl 3-amino-4-piperidin-1-ylbenzoate | Santa Cruz Biotechnology |

| CAS Number | 696616-81-6 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C13H18N2O2 | Santa Cruz Biotechnology[1] |

| Molecular Weight | 234.30 g/mol | Santa Cruz Biotechnology[1] |

Proposed Synthetic Strategies

The synthesis of substituted aminobenzoates often involves multi-step sequences. Below are proposed, field-proven strategies for the synthesis of methyl 3-amino-4-(piperidin-1-yl)benzoate, grounded in established organic chemistry principles.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule is through a retrosynthetic analysis, which deconstructs the molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic pathway for methyl 3-amino-4-(piperidin-1-yl)benzoate.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a proposed synthetic route. Researchers should perform their own literature search and optimization.

Step 1: Esterification of 4-Fluoro-3-nitrobenzoic acid

-

Rationale: The initial step is to protect the carboxylic acid as a methyl ester to prevent unwanted side reactions in subsequent steps.

-

Procedure:

-

To a solution of 4-fluoro-3-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-fluoro-3-nitrobenzoate.

-

Step 2: Nucleophilic Aromatic Substitution with Piperidine

-

Rationale: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, allowing for the displacement of the fluoride by piperidine.

-

Procedure:

-

Dissolve methyl 4-fluoro-3-nitrobenzoate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add piperidine and a non-nucleophilic base like potassium carbonate.

-

Heat the reaction mixture, monitoring for the disappearance of the starting material by TLC.

-

After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry, and concentrate to obtain methyl 3-nitro-4-(piperidin-1-yl)benzoate.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the nitro group to the desired amine. Several methods are available, with catalytic hydrogenation being a common and clean choice.

-

Procedure:

-

Dissolve methyl 3-nitro-4-(piperidin-1-yl)benzoate in a solvent such as ethanol or ethyl acetate.

-

Add a catalyst, for example, 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, methyl 3-amino-4-(piperidin-1-yl)benzoate.

-

Caption: Proposed synthetic workflow.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure. Expected signals would include those for the aromatic protons, the methyl ester, and the piperidinyl protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and C-N bonds.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Potential Applications in Drug Discovery and Research

While specific biological activities for methyl 3-amino-4-(piperidin-1-yl)benzoate are not documented, its structure suggests several potential applications in drug discovery:

-

Scaffold for Library Synthesis: This compound is an excellent starting point for creating a library of more complex molecules through derivatization of the amino and ester functionalities.

-

Fragment-Based Drug Discovery: As a fragment-sized molecule, it could be used in screening assays to identify binders to various biological targets.

-

Intermediate for Bioactive Molecules: Its structure is related to intermediates used in the synthesis of kinase inhibitors and other targeted therapies. Further chemical modifications could lead to the development of novel therapeutic agents. For instance, related aminobenzoates are precursors to compounds targeting the Hedgehog signaling pathway, which is implicated in some cancers.

Conclusion and Future Directions

This technical guide provides a foundational understanding of methyl 3-amino-4-(piperidin-1-yl)benzoate, a compound with significant potential in medicinal chemistry and drug discovery. While comprehensive data on this specific isomer is limited, the proposed synthetic routes and analytical methods offer a clear path for its preparation and characterization. Future research should focus on the experimental validation of these protocols, a thorough investigation of its biological activities, and its utilization as a building block for novel therapeutic agents. The isomeric relationship to the initially queried Methyl 4-amino-3-(piperidin-1-yl)benzoate underscores the importance of precise chemical nomenclature and the exciting opportunities that lie in the exploration of uncharted chemical space.

References

-

PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-amino-3-(piperidin-1-yl)benzoate

Introduction: A Versatile Scaffold in Medicinal Chemistry

Methyl 4-amino-3-(piperidin-1-yl)benzoate is a key substituted aminobenzoate derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its structure, featuring a reactive amino group, a methyl ester, and a piperidinyl moiety, allows for diverse functionalization, making it an important intermediate for creating libraries of compounds for high-throughput screening. The strategic placement of the amino and piperidinyl groups on the benzene ring influences the molecule's electronics and steric properties, which can be crucial for its interaction with biological targets. Derivatives of 4-aminobenzoic acid (PABA), the parent structure, are known to play roles in various metabolic pathways and have been utilized as precursors for antimicrobial and cytotoxic agents[1][2]. This guide provides a comprehensive, two-step protocol for the synthesis of Methyl 4-amino-3-(piperidin-1-yl)benzoate, designed for researchers and scientists in organic and medicinal chemistry.

Synthetic Strategy: A Two-Step Approach

The synthesis of Methyl 4-amino-3-(piperidin-1-yl)benzoate is most effectively achieved through a two-step process. This strategy begins with the regioselective bromination of a commercially available starting material, Methyl 4-aminobenzoate, to introduce a halogen at the ortho position to the activating amino group. The second step involves a palladium-catalyzed Buchwald-Hartwig amination to couple the resulting aryl bromide with piperidine. This modern cross-coupling reaction is highly efficient for the formation of carbon-nitrogen bonds, a common challenge in organic synthesis[3][4].

Sources

- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Derivatization of Methyl 4-amino-3-(piperidin-1-yl)benzoate in Drug Discovery

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection and modification of core molecular scaffolds are paramount to the successful discovery of novel therapeutic agents. Methyl 4-amino-3-(piperidin-1-yl)benzoate emerges as a scaffold of significant interest. Its structure thoughtfully combines several key features: a versatile aniline moiety amenable to a wide array of chemical transformations, a lipophilic piperidine ring that can modulate pharmacokinetic properties, and a methyl ester that can serve as a handle for further derivatization or as a prodrug element. This unique combination of functionalities makes it an attractive starting point for the generation of diverse chemical libraries targeting a range of biological endpoints. This guide provides a comprehensive overview of the synthesis and derivatization of this scaffold, offering detailed, field-proven protocols for its application in drug discovery programs.

Part 1: Synthesis of the Core Scaffold: Methyl 4-amino-3-(piperidin-1-yl)benzoate

Synthetic Workflow Overview

Caption: Synthetic route to Methyl 4-amino-3-(piperidin-1-yl)benzoate.

Protocol 1: Synthesis of Methyl 4-nitro-3-(piperidin-1-yl)benzoate via Nucleophilic Aromatic Substitution

This protocol describes the substitution of the fluorine atom in methyl 3-fluoro-4-nitrobenzoate with piperidine. The electron-withdrawing nitro group at the para position strongly activates the ortho-positioned fluorine for nucleophilic aromatic substitution (SNAr).[1]

Materials:

-

Methyl 3-fluoro-4-nitrobenzoate

-

Piperidine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of methyl 3-fluoro-4-nitrobenzoate (1.0 eq) in anhydrous DMSO, add anhydrous potassium carbonate (2.0 eq).

-

Add piperidine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 4-nitro-3-(piperidin-1-yl)benzoate.

Protocol 2: Reduction of the Nitro Group to Synthesize Methyl 4-amino-3-(piperidin-1-yl)benzoate

The final step in the synthesis of the core scaffold is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[2]

Materials:

-

Methyl 4-nitro-3-(piperidin-1-yl)benzoate

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve methyl 4-nitro-3-(piperidin-1-yl)benzoate (1.0 eq) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the final product, Methyl 4-amino-3-(piperidin-1-yl)benzoate. The product can be used in the next step without further purification if deemed sufficiently pure by NMR and LC-MS analysis.

Part 2: Derivatization Strategies for Drug Discovery

The strategic derivatization of the Methyl 4-amino-3-(piperidin-1-yl)benzoate scaffold allows for the systematic exploration of the chemical space around this core, enabling the optimization of biological activity, selectivity, and ADME properties. The primary reactive handle for derivatization is the aniline nitrogen.

A. N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental transformation that introduces an amide bond, a common motif in many approved drugs. This derivatization can be used to probe interactions with target proteins and modulate the electronic properties of the scaffold.

Caption: General workflow for N-acylation.

Rationale: Acyl chlorides are highly reactive acylating agents that readily react with the nucleophilic amino group. A mild base is typically used to quench the HCl byproduct.

Materials:

-

Methyl 4-amino-3-(piperidin-1-yl)benzoate

-

Desired Acyl Chloride (e.g., benzoyl chloride, acetyl chloride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve Methyl 4-amino-3-(piperidin-1-yl)benzoate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add TEA or DIPEA (1.5 eq).

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Rationale: This method is preferred when the corresponding acyl chloride is unstable or not commercially available. Peptide coupling reagents facilitate the formation of the amide bond under mild conditions.

Materials:

-

Methyl 4-amino-3-(piperidin-1-yl)benzoate

-

Desired Carboxylic Acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU/HOBt

-

DIPEA

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq) (or HBTU).

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add a solution of Methyl 4-amino-3-(piperidin-1-yl)benzoate (1.0 eq) in DMF, followed by DIPEA (2.0 eq).

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over Na₂SO₄.

-

Filter, concentrate, and purify the product as described in Protocol 3.

B. N-Alkylation: Introducing Diverse Substituents

N-alkylation can be used to introduce a variety of alkyl or arylmethyl groups, which can influence the compound's lipophilicity, metabolic stability, and binding orientation.

Caption: General workflow for N-alkylation.

Rationale: This is a straightforward method for introducing simple alkyl groups. A non-nucleophilic base is used to deprotonate the amine.

Materials:

-

Methyl 4-amino-3-(piperidin-1-yl)benzoate

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetonitrile or DMF, anhydrous

Procedure:

-

To a solution of Methyl 4-amino-3-(piperidin-1-yl)benzoate (1.0 eq) in anhydrous acetonitrile or DMF, add K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Add the alkyl halide (1.1 eq) and heat the reaction to 60-80 °C.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature.

-

Filter off the base and concentrate the filtrate.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

C. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

For more advanced derivatization, the aniline can be converted to an aryl halide (e.g., via a Sandmeyer reaction), which can then undergo palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties. This strategy significantly expands the accessible chemical diversity.

Sources

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of Methyl 4-amino-3-(piperidin-1-yl)benzoate

An Application Note from the Senior Scientist's Desk

Abstract

This application note details a highly reliable and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-amino-3-(piperidin-1-yl)benzoate. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive framework, from method development rationale to a complete validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis in a regulated environment.

Introduction and Scientific Rationale

Methyl 4-amino-3-(piperidin-1-yl)benzoate is a substituted aromatic amine containing both a primary amino group and a tertiary amine within the piperidinyl moiety. Accurate quantification of such molecules is critical in pharmaceutical development and manufacturing for ensuring dosage accuracy, monitoring stability, and controlling impurity levels. The presence of multiple basic functional groups necessitates careful control over chromatographic conditions to achieve reproducible results and symmetrical peak shapes.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this type of analysis due to its high resolution, sensitivity, and robustness.[1][2] This note describes a reversed-phase HPLC (RP-HPLC) method, which is the dominant mode in pharmaceutical analysis, employing a non-polar stationary phase and a polar mobile phase to separate analytes based on hydrophobic interactions.[3][4] The causality behind our experimental choices is explained in detail to provide users with a deep understanding of the method's mechanics.

Chromatographic Method Development: A Logic-Driven Approach

The primary objective was to develop a method that is both selective for the analyte and robust enough for routine use. The physicochemical properties of Methyl 4-amino-3-(piperidin-1-yl)benzoate—a moderately polar molecule with basic centers—were the primary drivers of our development strategy.

Stationary Phase Selection

A C18 (octadecyl) bonded silica column was selected as the stationary phase. This is the most common and versatile reversed-phase support, offering a strong hydrophobic interaction mechanism necessary for retaining the analyte from a polar mobile phase.[5] The analyte's structure, containing both a non-polar benzene ring and a piperidine ring, ensures sufficient interaction and retention on a C18 phase.

Mobile Phase Optimization

The mobile phase is a critical factor in controlling retention and peak shape.[6][7]

-

Solvent Selection: A mixture of water and an organic solvent is standard for RP-HPLC.[8] Acetonitrile was chosen over methanol as the organic modifier. Acetonitrile typically provides lower column backpressure and has a lower UV cutoff wavelength, which is advantageous for UV detection.[8]

-

pH Control: The analyte possesses two basic nitrogen atoms (the primary amine and the piperidinyl tertiary amine). The pH of the mobile phase dictates the ionization state of these groups.[6][9] At a pH below their pKa values, these groups will be protonated (cationic). To ensure consistent ionization and avoid peak tailing caused by interactions with residual silanols on the stationary phase, the mobile phase must be buffered. A phosphate buffer at a pH of 3.0 was selected to ensure full protonation of the analyte, leading to a single, stable ionic form and promoting sharp, symmetrical peaks.

Detection Wavelength (λmax)

The analyte contains a substituted aminobenzoate chromophore, which strongly absorbs UV radiation. To determine the optimal wavelength for maximum sensitivity, a standard solution of the analyte was scanned using a photodiode array (PDA) detector. The UV spectrum, analogous to related aminobenzoate structures, shows a significant absorption maximum.[10][11] Based on this, a detection wavelength of 295 nm was chosen to maximize the signal-to-noise ratio while minimizing potential interference from common solvents.

Detailed Analytical Protocol

Equipment and Materials

-

Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

-

Phosphoric Acid (H₃PO₄, Analytical Grade)

-

Water (HPLC Grade or Milli-Q)

-

-

Standards: Methyl 4-amino-3-(piperidin-1-yl)benzoate reference standard.

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): Acetonitrile (100%).

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Gradient Elution (see table below) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 295 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 10.0 | 30 | 70 |

| 12.0 | 30 | 70 |

| 12.1 | 70 | 30 |

| 15.0 | 70 | 30 |

System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) six times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

Method Validation Protocol

The analytical method was fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13][14] The objective of validation is to confirm that the procedure is suitable for its intended purpose.[14]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14] This was confirmed by injecting the diluent (blank) and a placebo solution. No interfering peaks were observed at the retention time of the Methyl 4-amino-3-(piperidin-1-yl)benzoate peak.

Linearity and Range

Linearity was established by preparing a series of at least five concentrations of the analyte across a specified range.[13]

-

Procedure: A calibration curve was prepared from 50 µg/mL to 150 µg/mL (50% to 150% of the target 100 µg/mL concentration).

-

Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.

The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[12] The validated range for this method is established as 50 µg/mL to 150 µg/mL .

Accuracy (Recovery)

Accuracy was determined by applying the method to a synthetic mixture (placebo) spiked with known amounts of the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).

-

Procedure: Triplicate samples were prepared at each level.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-Assay Precision): Six individual samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

-

Acceptance Criteria: % RSD ≤ 2.0%.

-

-

Intermediate Precision (Inter-Assay Precision): The repeatability study was duplicated on a different day by a different analyst using a different HPLC system.

-

Acceptance Criteria: % RSD ≤ 2.0%.

-

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.[13] The system suitability parameters were monitored.

-

Variations:

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

-

Column Temperature: ± 5 °C (25 °C and 35 °C)

-

Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

-

-

Acceptance Criteria: All system suitability criteria must be met, and the results of the analysis should not be significantly affected.

Summary of Validation Results

| Validation Parameter | Result | Status |

| Specificity | No interference at analyte RT | Pass |

| Linearity (R²) | 0.9995 | Pass |

| Range | 50 - 150 µg/mL | Established |

| Accuracy (% Recovery) | 99.2% - 101.5% | Pass |

| Precision (Repeatability, %RSD) | 0.85% | Pass |

| Precision (Intermediate, %RSD) | 1.12% | Pass |

| Robustness | SST passed under all varied conditions | Pass |

Conclusion

The reversed-phase HPLC method described in this application note is demonstrated to be rapid, specific, linear, accurate, precise, and robust for the quantification of Methyl 4-amino-3-(piperidin-1-yl)benzoate. The comprehensive validation confirms its suitability for routine quality control and analytical applications in the pharmaceutical industry. The detailed explanation of the method development rationale provides a solid foundation for any necessary troubleshooting or future adaptations.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

-

ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies. [Link]

-

Phenomenex Inc. Reversed Phase HPLC Method Development. Phenomenex. [Link]

-

Phenomenex Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

-

Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent Technologies, Inc. [Link]

-

LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

-

ResearchGate. UV-vis absorption spectra of ethyl 4-aminobenzoate. ResearchGate. [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

-

SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies. [Link]

-

Majors, R. E. (2015). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

-

Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies, Inc. [Link]

-

Wu, C., Liu, R., & Wei, W. (2010). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science. [Link]

-

Kim, H. S., et al. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. [Link]

-

Al-Abachi, A. M., & Al-Ghabsha, T. S. (2019). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology. [Link]

-

Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials, Inc. [Link]

-

Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

-

Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]

-

International Council for Harmonisation. Quality Guidelines. ICH. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17748019, Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. [Link]

-

Lin, W. C., et al. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules. [Link]

-

Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

-

Nwanisobi, C. G., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2736799, Methyl 4-amino-3-methylbenzoate. PubChem. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chromtech.com [chromtech.com]

- 5. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 7. welch-us.com [welch-us.com]

- 8. veeprho.com [veeprho.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. fda.gov [fda.gov]

Strategic Purification of Methyl 4-amino-3-(piperidin-1-yl)benzoate via Optimized Flash Column Chromatography

An Application Note and Protocol from the Senior Application Scientist

Abstract and Strategic Overview

Methyl 4-amino-3-(piperidin-1-yl)benzoate is a substituted aromatic amine of significant interest in medicinal chemistry and drug development, often serving as a critical building block for synthesizing more complex therapeutic agents. The presence of multiple functional groups—a primary aromatic amine, a tertiary aliphatic amine (piperidine), and a methyl ester—imparts a unique physicochemical profile that presents specific challenges during purification. The primary amino group and the basic piperidine nitrogen can interact strongly with the acidic silanol groups of standard silica gel, leading to poor separation, significant peak tailing, and potential yield loss.

This application note provides a comprehensive, step-by-step protocol for the efficient purification of Methyl 4-amino-3-(piperidin-1-yl)benzoate using flash column chromatography. We will move beyond a simple list of steps to explain the causality behind each decision, from the crucial pre-chromatography method development using Thin-Layer Chromatography (TLC) to the selection of a base-modified mobile phase designed to ensure a high-yield, high-purity outcome. This protocol is designed to be a self-validating system, empowering researchers to adapt and troubleshoot effectively.

Foundational Principles: The Amine-Silica Challenge

Standard normal-phase chromatography relies on the polar interactions between analytes and the stationary phase, typically silica gel (SiO₂). Silica gel's surface is populated with weakly acidic silanol groups (Si-OH). Basic compounds, such as the piperidine and aniline moieties in our target molecule, can undergo strong acid-base interactions with these silanol groups.[1] This interaction can cause several undesirable effects:

-

Irreversible Adsorption: The compound binds too strongly to the silica and cannot be eluted, drastically reducing the yield.

-

Peak Tailing: As the compound moves through the column, a fraction is continuously adsorbed and desorbed from the acidic sites, resulting in broad, streaky elution bands instead of sharp, well-defined peaks. This leads to poor separation from impurities.

-

On-Column Degradation: The acidic nature of the silica can potentially catalyze the degradation of sensitive molecules.

To counteract these issues, the most effective strategy is to "neutralize" the acidic sites on the silica gel by introducing a small amount of a competing base into the mobile phase.[1] Triethylamine (TEA) or ammonium hydroxide are commonly used for this purpose. The additive occupies the acidic sites, allowing the basic analyte to elute symmetrically and efficiently.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile is a common choice).

-

Ventilation: All manipulations, including solvent preparation, column packing, and elution, should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine silica dust.[2]

-

Chemical Incompatibilities: The target compound is a base. Avoid contact with strong acids and strong oxidizing agents.[2][3]

Pre-Chromatography: TLC-Driven Method Development

The success of column chromatography is almost entirely dependent on the preliminary work done with Thin-Layer Chromatography (TLC). This is the self-validating step where the ideal separation conditions are determined empirically.

Objective: To identify a solvent system that provides a Retention Factor (Rf) of 0.2 - 0.4 for the target compound while maximizing the separation from all impurities.

Protocol for TLC Analysis:

-

Prepare the Crude Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.

-

Spot the TLC Plate: Using a capillary tube, spot the crude sample onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

-

Develop the Plate: Place the plate in a TLC chamber containing a pre-equilibrated mobile phase. Test a range of solvent systems. A good starting point for a moderately polar compound like this is a mixture of a non-polar and a polar solvent.[4]

-

System 1 (Standard): Hexane / Ethyl Acetate (EtOAc). Start with a ratio of 4:1 (v/v) and adjust the polarity by increasing the proportion of EtOAc.

-

System 2 (Alternative): Dichloromethane (DCM) / Methanol (MeOH). For more polar compounds, this system can be effective. Start at 98:2 (v/v).

-

-

Incorporate a Base Modifier: Prepare parallel TLC chambers with your most promising solvent systems, but add 0.5-1% triethylamine (TEA) to the mobile phase. For example, for a 10 mL mobile phase of 4:1 Hexane:EtOAc, add 50-100 µL of TEA.

-

Visualize and Analyze:

-

After the solvent front has nearly reached the top of the plate, remove it and mark the front with a pencil.

-

Visualize the spots under a UV lamp (254 nm), as the aromatic ring should be UV-active.[5] Circle all visible spots.

-

Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

-

Causality Check: Compare the TLC plates run with and without TEA. The spot corresponding to the amine product should appear more compact and less streaky on the plate developed with the TEA-modified eluent. This confirms that the base additive is effectively mitigating the adverse interactions with the silica.

-

| Parameter | Recommended Starting Point | Rationale |

| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard particle size for flash chromatography, providing a good balance between resolution and flow rate. |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate + 0.5% Triethylamine (TEA) | A common, effective solvent system for moderately polar compounds.[4][6] The added TEA is critical to prevent peak tailing of the basic amine groups.[1] |

| Optimal Rf on TLC | 0.2 - 0.4 | An Rf in this range ensures the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities. |

| Visualization | UV light at 254 nm | The benzene ring in the molecule is a strong chromophore that will absorb UV light, appearing as a dark spot on the fluorescent TLC plate.[5][7] |

Detailed Protocol: Flash Column Chromatography

This protocol assumes ~1 gram of crude material. Adjust the column size and solvent volumes accordingly for different scales.

5.1 Materials and Equipment

-

Glass chromatography column (e.g., 40 mm diameter)

-

Silica Gel 60 (230-400 mesh), ~100 g

-

Mobile phase (as determined by TLC), ~1.5-2 L

-

Crude Methyl 4-amino-3-(piperidin-1-yl)benzoate

-

Sand, cotton or glass wool

-

Collection vessels (test tubes or flasks)

-

Rotary evaporator

5.2 Workflow Diagram

Caption: Workflow for the purification of Methyl 4-amino-3-(piperidin-1-yl)benzoate.

5.3 Step-by-Step Methodology

-

Column Preparation (Slurry Packing):

-

Place a small plug of cotton or glass wool at the bottom of the column, then add a ~1 cm layer of sand.

-

In a beaker, mix ~100 g of silica gel with the initial mobile phase (e.g., 10% EtOAc in Hexane + 0.5% TEA) to form a free-flowing slurry. The consistency should be like a milkshake, not a thick paste.

-

Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.

-

Open the stopcock and drain some solvent, tapping the side of the column gently to dislodge air bubbles and ensure even packing. The goal is a stable, homogenous bed of silica with no cracks or channels.

-

Add a final ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

-

Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

-

-

Sample Preparation (Dry Loading - Recommended):

-

Dissolve the crude product (~1 g) in a minimal amount of a low-boiling-point solvent like dichloromethane or acetone.

-

Add 2-3 g of silica gel to this solution and mix well.

-

Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This is your crude product adsorbed onto silica.

-

Carefully add this powder to the top of the prepared column, creating a thin, even layer.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column, filling it to the top.

-

Using gentle air pressure (flash chromatography), begin forcing the solvent through the column at a steady rate. A good flow rate is about 2 inches per minute.

-

Begin collecting the eluent in test tubes as soon as it starts dripping from the column. Collect fractions of equal volume (e.g., 20 mL per tube).

-

-

Monitoring the Separation:

-

Every few fractions, perform a TLC analysis. Spot the starting crude material, and the contents of the last 3-4 collected fractions on a single TLC plate.

-

Develop and visualize the plate. This allows you to track which compounds are eluting from the column.

-

Initially, you will see non-polar impurities eluting (higher Rf).

-

As the elution progresses, the desired product (Rf ~0.2-0.4) will begin to appear in the fractions.

-

Continue collecting until the desired product is no longer detected by TLC. More polar impurities (lower Rf) will elute last.

-

-

Isolation of Pure Product:

-

Perform a final TLC analysis of all fractions that appear to contain the product.

-

Combine only the fractions that show a single, clean spot corresponding to the Rf of the target compound.

-

Transfer the combined solution to a round-bottom flask and remove the solvent using a rotary evaporator.

-

The resulting solid or oil is your purified Methyl 4-amino-3-(piperidin-1-yl)benzoate. Dry it under high vacuum to remove residual solvent.

-

Troubleshooting Common Issues

| Problem | Likely Cause | Recommended Solution |

| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, move from 10% EtOAc in hexane to 20% or 30%. Make changes slowly to maintain good separation. |

| Poor separation between product and impurity. | The chosen solvent system has poor selectivity for the two compounds. | Try a different solvent system. For example, switch from Hexane/EtOAc to DCM/MeOH.[4] Sometimes, a completely different combination (e.g., Toluene/Acetone) can provide the necessary selectivity. |

| Streaking/tailing of the product band. | Acid-base interaction between the amine and the silica gel. | Ensure that 0.5-1% triethylamine (TEA) or another suitable base is present in your mobile phase. If tailing persists, the silica may be too acidic; consider using neutral alumina as the stationary phase.[8] |

| Low recovery/yield. | The compound is irreversibly adsorbed onto the silica. | Increase the concentration of TEA in the eluent (up to 2%). In extreme cases, consider using a less acidic stationary phase like deactivated silica or alumina. |

References

-

MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available at: [Link]

-

Lima, L. M., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? Available at: [Link]

-

Pyka, A., & Spaczyńska, E. (2013). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. ResearchGate. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

- Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.

-

Reddit. (2023). Resources on 3+ component chromatography solvent systems? Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate on Newcrom R1 HPLC column. Available at: [Link]

-

AKJournals. (n.d.). Identification of amino acids with modified ninhydrin reagents on thin-layer chromatography plates. Available at: [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Available at: [Link]

-

MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]

-

Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Available at: [Link]

-

ResearchGate. (2017). What type of GCMS column is best for a total resolution of aromatic amines? Available at: [Link]

-

ResearchGate. (2015). New reagent for detection of amino acids on TLC plates. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available at: [Link]

-

SciELO México. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. Available at: [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. fishersci.com [fishersci.com]

- 3. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Chromatography [chem.rochester.edu]

- 5. Content Not Available [sigmaaldrich.com]

- 6. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]

The Strategic Utility of 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine in Modern Drug Discovery

Introduction: A Privileged Scaffold in Medicinal Chemistry

The piperidine moiety is a cornerstone of contemporary drug design, present in a remarkable number of approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions have cemented its status as a privileged scaffold. When incorporated into more complex aromatic systems, such as the phenylpiperidine framework, it offers chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] This guide focuses on a particularly valuable, yet underexplored, chemical intermediate: 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine . This molecule uniquely combines the structural features of a substituted ortho-phenylenediamine with a piperidine ring, making it a highly versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this intermediate. We will delve into its plausible synthesis, key reactive properties, and provide detailed protocols for its utilization in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.

Physicochemical Properties and Handling

While specific experimental data for 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine is not extensively reported in publicly available literature, its properties can be inferred from its constituent functional groups.

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Based on chemical structure |

| Molecular Weight | 234.29 g/mol | Based on chemical structure |

| Appearance | Likely a solid at room temperature | Similar to other substituted aminobenzoates |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). Limited solubility in water. | Presence of both polar (amine, ester) and non-polar (phenyl, piperidine) groups |

| Stability | Stable under standard laboratory conditions. Sensitive to strong oxidizing agents and potentially light. | Aromatic amines can be susceptible to oxidation. |

| Handling Precautions | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of dust and contact with skin and eyes. | Standard practice for handling aromatic amines and fine chemicals. |

Proposed Synthetic Pathway

A practical and efficient synthesis of 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine can be conceptualized through a two-step process involving a nucleophilic aromatic substitution followed by a reduction. This proposed pathway is based on well-established organic chemistry principles and analogous reactions found in the literature.

Diagram 1: Proposed Synthesis of 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine

Caption: A plausible two-step synthetic route to the target intermediate.

Protocol 1: Synthesis of Methyl 3-nitro-4-(piperidin-1-yl)benzoate

This protocol describes the nucleophilic aromatic substitution of a fluorine atom by piperidine. The electron-withdrawing nitro group facilitates this reaction.

Materials:

-

Methyl 4-fluoro-3-nitrobenzoate

-

Piperidine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add methyl 4-fluoro-3-nitrobenzoate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 10 minutes.

-

Add piperidine (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure methyl 3-nitro-4-(piperidin-1-yl)benzoate.

Protocol 2: Synthesis of 1-[2-Amino-5-(methoxycarbonyl)phenyl]piperidine

This protocol details the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

-

Methyl 3-nitro-4-(piperidin-1-yl)benzoate

-

10% Palladium on carbon (Pd/C)